molecular formula C23H29N5O B2963099 5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902024-13-9

5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2963099
CAS No.: 902024-13-9
M. Wt: 391.519
InChI Key: PUJSOLLWPSSYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a morpholine ring, and various substituents such as methyl, phenyl, and prop-2-enyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 5-formyl-4-methylaminopyrimidines

Properties

IUPAC Name

5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O/c1-3-8-20-18(2)26-23-21(19-9-5-4-6-10-19)17-25-28(23)22(20)24-11-7-12-27-13-15-29-16-14-27/h3-6,9-10,17,24H,1,7-8,11-16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJSOLLWPSSYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1CC=C)NCCCN3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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